molecular formula C12H14I2N2O3 B10870389 tert-butyl (2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinecarboxylate

tert-butyl (2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinecarboxylate

Cat. No.: B10870389
M. Wt: 488.06 g/mol
InChI Key: JLAMBUSPKOXASZ-GIDUJCDVSA-N
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Description

TERT-BUTYL 2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butyl group, a hydrazinecarboxylate moiety, and a diiodophenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1-HYDRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with tert-butyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The diiodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

TERT-BUTYL 2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1-HYDRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1-HYDRAZINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxybenzaldehyde moieties but lacks the hydrazinecarboxylate group.

    5-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but with different functional groups.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains tert-butyl and hydroxybenzaldehyde groups but differs in the position of the hydroxy group.

Uniqueness

TERT-BUTYL 2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1-HYDRAZINECARBOXYLATE is unique due to the presence of the diiodophenyl group and the hydrazinecarboxylate moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14I2N2O3

Molecular Weight

488.06 g/mol

IUPAC Name

tert-butyl N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H14I2N2O3/c1-12(2,3)19-11(18)16-15-6-7-4-8(13)5-9(14)10(7)17/h4-6,17H,1-3H3,(H,16,18)/b15-6+

InChI Key

JLAMBUSPKOXASZ-GIDUJCDVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=C(C(=CC(=C1)I)I)O

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=C(C(=CC(=C1)I)I)O

Origin of Product

United States

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